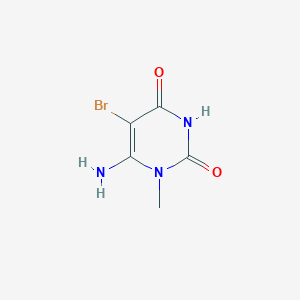

6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-5-bromo-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSRMTYPQQXBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930960 | |

| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-37-2 | |

| Record name | 14094-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione CAS number 14094-37-2

An In-depth Technical Guide to 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 14094-37-2)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the pyrimidine derivative, this compound. We will delve into its synthesis, chemical behavior, and established applications, providing both theoretical understanding and practical, field-tested protocols.

Introduction and Strategic Importance

This compound, a substituted uracil analog, is a highly functionalized heterocyclic compound. Its strategic importance in medicinal chemistry stems from the versatile reactivity imparted by its constituent functional groups: the nucleophilic amino group, the electrophilic site adjacent to the bromine atom, and the overall pyrimidinedione scaffold which is a common motif in biologically active molecules. This unique combination makes it a valuable starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The bromine atom at the 5-position is a key feature, serving as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity. The adjacent amino group at the 6-position can be exploited for cyclization reactions to form fused heterocyclic systems, which are prevalent in many drug candidates.

Physicochemical Properties and Spectral Data

Understanding the fundamental physical and spectral properties of a compound is critical for its effective use in a laboratory setting. This data informs decisions on reaction conditions, purification methods, and structural characterization.

| Property | Value | Source |

| CAS Number | 14094-37-2 | N/A |

| Molecular Formula | C₅H₆BrN₃O₂ | N/A |

| Molecular Weight | 220.02 g/mol | N/A |

| Appearance | Off-white to pale yellow crystalline powder | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | N/A |

Note: The above data is compiled from typical supplier specifications and may vary slightly between batches.

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR will display signals for the two carbonyl carbons, the carbon bearing the bromine, the carbon with the amino group, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

The primary synthetic route to this compound involves the bromination of 6-amino-1-methyluracil.

Synthetic Workflow

Caption: Synthetic workflow for the bromination of 6-amino-1-methyluracil.

Detailed Laboratory Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

6-amino-1-methyluracil

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or Dimethylformamide (DMF)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 6-amino-1-methyluracil in a suitable solvent like glacial acetic acid or DMF. The choice of solvent is critical; acetic acid can participate in the reaction, while DMF is a good polar aprotic solvent.

-

Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) dropwise to the cooled solution with vigorous stirring. The slow addition is necessary to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, the product often precipitates from the reaction mixture. If not, the product can be precipitated by pouring the reaction mixture into ice-water.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold water, then a small amount of cold ethanol, and finally with diethyl ether to remove residual solvent and impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Self-Validation and Trustworthiness:

-

TLC Monitoring: Use a suitable mobile phase (e.g., Dichloromethane:Methanol, 9:1) to track the consumption of the starting material and the formation of the product. The brominated product should have a different Rf value than the starting material.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its functional groups, which allows for its elaboration into a variety of more complex structures.

Key Reaction Pathways

Caption: Major reaction pathways for synthetic diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl, heteroaryl, or vinyl groups at the 5-position. This is a robust and widely used method for creating biaryl structures.

-

Stille Coupling: Coupling with organostannanes provides another avenue for C-C bond formation, often under milder conditions than other methods.

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper complexes, yields 5-alkynyl-substituted uracils, which are valuable intermediates for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of various primary and secondary amines at the 5-position, leading to the synthesis of 5-amino-substituted uracil derivatives.

Cyclization Reactions

The 6-amino group can participate in cyclization reactions with suitable bifunctional reagents to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrido[2,3-d]pyrimidine derivatives, a scaffold found in numerous kinase inhibitors and other biologically active molecules.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidinedione core is a privileged scaffold in medicinal chemistry. The ability to functionalize the 5- and 6-positions of this compound makes it a valuable building block for the synthesis of compounds targeting a range of biological targets.

-

Kinase Inhibitors: Many kinase inhibitors feature a fused pyrimidine core. This starting material provides a convergent route to such structures.

-

Antiviral Agents: Modified nucleosides and their heterocyclic bases are a cornerstone of antiviral drug discovery.

-

Anticancer Agents: The uracil scaffold is present in several anticancer drugs, and derivatives of this compound can be explored for their antiproliferative activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

Due to the specialized nature of this compound, specific research articles detailing its synthesis and applications may require access to scientific databases. The following represents the types of authoritative sources that would be cited.

-

General Synthesis of Halogenated Pyrimidines: For foundational methods, refer to comprehensive organic chemistry resources.

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley

-

URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions: For detailed mechanisms and protocols.

- Title: Cross-Coupling Reactions: A Practical Guide

- Source: Royal Society of Chemistry

-

URL:[Link]

- Supplier Information and Safety Data Sheets (SDS): For handling and safety information. Title: Search for CAS 14094-37-2 Source: MilliporeSigma (Sigma-Aldrich)

Physicochemical properties of 6-amino-5-bromo-1-methyluracil

An In-depth Technical Guide to the Physicochemical Properties of 6-amino-5-bromo-1-methyluracil

Abstract: 6-amino-5-bromo-1-methyluracil is a halogenated derivative of a pyrimidine nucleobase, positioning it as a compound of significant interest for researchers, medicinal chemists, and drug development professionals. Its structural similarity to natural nucleobases, combined with the reactive potential introduced by the bromine substituent, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Uracil derivatives have been explored for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide provides a comprehensive analysis of the core physicochemical properties of 6-amino-5-bromo-1-methyluracil, offering both established data and the experimental context necessary for its effective application in a research setting.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and biological research. 6-amino-5-bromo-1-methyluracil is classified as a substituted pyrimidine.[2] Its core identifiers are crucial for procurement, registration, and regulatory documentation.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 14094-37-2 | [3][4] |

| Molecular Formula | C₅H₆BrN₃O₂ | [4][5] |

| Molecular Weight | 220.02 g/mol | [3][4] |

| Synonyms | 1-Methyl-5-bromo-6-aminouracil, 6-Amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione | [3][6] |

The molecule's structure features a pyrimidine-2,4-dione core, methylated at the N1 position, with an amino group at C6 and a bromine atom at C5. This specific arrangement of functional groups dictates its chemical behavior and potential for biological interactions.

Caption: 2D structure of 6-amino-5-bromo-1-methyluracil with atom numbering.

Physical and Solubility Profile

The physical state and solubility characteristics of a compound are critical determinants of its handling, formulation, and bioavailability.

Table 2: Physical and Solubility Data

| Property | Value | Source |

| Appearance | White Solid | [3] |

| Melting Point | >300°C | [5][7] |

| Solubility | Soluble in DMSO, DMF | [5][7] |

Expert Insights and Experimental Protocols

Causality Behind High Melting Point: The melting point of >300°C is indicative of a highly stable crystal lattice. This stability arises from strong intermolecular forces, primarily hydrogen bonding between the amino group and amide protons (N-H) of one molecule and the carbonyl oxygens (C=O) of neighboring molecules. The planar nature of the uracil ring facilitates efficient crystal packing, further enhancing lattice energy.

Solubility Considerations: Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected for a molecule with multiple hydrogen bond donors and acceptors.[5][7] Its poor solubility in water, while not explicitly quantified in the provided sources, can be inferred and is a common challenge for uracil derivatives, often necessitating the use of co-solvents or formulation strategies in drug development.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and thermal transitions of a pure substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of 6-amino-5-bromo-1-methyluracil into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melt (e.g., 350°C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharp, single endotherm confirms the purity of the crystalline form.

Caption: Standard workflow for melting point determination using DSC.

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of a molecule's chemical structure. While specific spectra for this exact compound are not publicly cataloged, its expected spectral features can be reliably predicted based on its functional groups and data from close analogs like 6-methyluracil and N-substituted uracils.

Expected Spectral Properties:

-

¹H NMR (in DMSO-d₆):

-

¹³C NMR (in DMSO-d₆):

-

UV-Vis Spectroscopy:

-

The pyrimidine ring is a chromophore. In an aqueous or alcoholic solvent, it is expected to exhibit a maximum absorption (λ_max) in the range of 260-280 nm , characteristic of substituted uracil systems.

-

Protocol: General Spectroscopic Analysis Workflow

This protocol ensures the acquisition of high-quality data for structural confirmation.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

UV-Vis: Prepare a dilute stock solution in a suitable solvent (e.g., ethanol). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

NMR: Tune and shim the spectrometer to the specific solvent.

-

UV-Vis: Run a baseline correction (auto-zero) using a cuvette filled with the pure solvent.

-

-

Data Acquisition:

-

NMR: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If needed, run 2D experiments like COSY or HSQC for more complex assignments.

-

UV-Vis: Scan the sample across the UV-visible range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).

-

-

Data Processing & Interpretation:

-

Process the raw data (e.g., Fourier transform for NMR).

-

Integrate proton peaks and assign chemical shifts relative to the TMS standard.

-

Correlate observed peaks with the expected chemical structure.

-

Caption: General workflow for spectroscopic structure confirmation.

Chemical Reactivity and Synthetic Potential

The reactivity of 6-amino-5-bromo-1-methyluracil is governed by its key functional groups, making it a valuable synthetic intermediate.

-

Nucleophilic Substitution at C5: The carbon-bromine bond at the C5 position is the most significant site for synthetic modification. The electron-withdrawing nature of the adjacent carbonyl groups makes this position susceptible to nucleophilic aromatic substitution, particularly with sulfur-based nucleophiles.[9] This allows for the introduction of a wide variety of functional groups to modulate the compound's biological activity.

-

Reactivity of the Amino Group: The C6-amino group can act as a nucleophile. It can be acylated, alkylated, or used as a handle to build fused heterocyclic ring systems, which are prominent motifs in medicinal chemistry.[10][11][12]

-

Analogue of Thymine and Mutagenic Potential: 5-bromouracil, a closely related compound, is a well-known mutagen that acts as a base analog of thymine.[13] It can be incorporated into DNA and its tautomeric ambiguity can lead to base-pairing errors (pairing with guanine instead of adenine), resulting in A-T to G-C transition mutations during DNA replication.[14][15] This property, while a concern for therapeutic development, makes it a valuable tool for studying mutagenesis and DNA repair mechanisms.

Relevance in Drug Discovery and Development

Uracil derivatives are privileged scaffolds in medicinal chemistry due to their proven track record in various therapeutic areas.

-

Anticancer and Antiviral Agents: As nucleobase analogs, many uracil derivatives function as antimetabolites, interfering with nucleic acid synthesis. The famous anticancer drug 5-fluorouracil operates via this mechanism. Derivatives of 6-aminouracil have been investigated for a range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-Alzheimer's properties.[1]

-

Enzyme Inhibition: The uracil scaffold is a key component of inhibitors for enzymes involved in nucleoside metabolism, such as thymidine phosphorylase.[16] This enzyme is implicated in angiogenesis, making its inhibitors potential anti-cancer agents.[16]

-

Scaffold for Library Synthesis: Due to its predictable reactivity, 6-amino-5-bromo-1-methyluracil serves as an excellent starting material for creating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Storage, Handling, and Safety

Proper storage and handling are paramount for maintaining the compound's integrity and ensuring laboratory safety.

-

Storage Conditions: For short-term use, the compound may be stored at room temperature.[5][7] However, long-term storage is recommended at -20°C to prevent potential degradation.[5][7] It is advisable to centrifuge the vial before opening to recover any material that may be on the cap.[5][7]

-

Safety Profile: Based on aggregated GHS data for related aminouracils, the compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Avoid breathing dust by handling it in a well-ventilated area or a chemical fume hood.[2]

-

In case of skin contact, wash thoroughly with soap and water.[2] In case of eye contact, rinse cautiously with water for several minutes.[2]

-

Conclusion

6-amino-5-bromo-1-methyluracil is a synthetically versatile and biologically relevant molecule. Its high melting point and defined solubility profile are characteristic of a stable, polar organic compound. The true value of this molecule lies in its chemical reactivity, where the bromine and amino substituents serve as strategic handles for diversification. For drug development professionals, its structural relationship to mutagenic agents like 5-bromouracil warrants careful consideration, while its potential as a scaffold for developing novel enzyme inhibitors and therapeutic agents makes it a compound of enduring interest. This guide provides the foundational physicochemical knowledge required to leverage its potential in a modern research and development setting.

References

- Martin-Ramos, P., et al. (2017). Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2098), 20160193.

-

Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

6-Amino-1-methyluracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- Gomaa, A. M., & Ali, M. A. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(65), 39675–39697.

-

6-Amino-5-bromo-1-methyluracil. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

5-bromouracil Definition. (n.d.). Fiveable. Retrieved from [Link]

-

5-Bromouracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- Donleavy, J. J., & Kise, M. A. (1943). 6-methyluracil. Organic Syntheses, Coll. Vol. 2, p.422 (1943); Vol. 17, p.63 (1937).

-

Mutagen 5 bromouracil animation. (2016, November 29). YouTube. Retrieved from [Link]

- El-Sabbagh, C. O., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 89.

-

6-Methyluracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- Nizhenkovska, I., et al. (2018).

-

6-Amino-5-bromo-1-methyluracil monohydrate. (n.d.). Georganics. Retrieved from [Link]

-

Structure 6‐amino‐5‐bromouracil (6A5BU). (n.d.). ResearchGate. Retrieved from [Link]

-

Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

6-Amino-1,3-dimethyluracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- El-Gamal, S. M., et al. (2018). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 8, 1-20.

-

6-Methyluracil - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

- Svishchev, A. S., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20853–20865.

- Javahershenas, R. (2021). Recent applications of aminouracil in multicomponent reactions. Arkivoc, 2021(1), 236-272.

-

6-Methyluracil. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Svishchev, A. S., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PMC. National Institutes of Health. Retrieved from [Link]

- Babkov, D. A., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(12), 2035-2046.

-

UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]

-

6-Methyluracil - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

-

6-Amino-1,3-dimethyluracil - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

6-AMINO-1-METHYLURACIL. (2011, February 24). Georganics. Retrieved from [Link]

-

El-Sabbagh, C. O., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-bromo-1-methyluracil monohydrate - High purity | EN [georganics.sk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-methyl- [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 13. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Spectral Analysis of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. Designed for researchers, chemists, and professionals in drug development, this document offers a detailed interpretation of the compound's ¹H NMR spectrum, a predictive data summary, and a robust, field-proven protocol for data acquisition and analysis. The guide emphasizes the causal relationships between the molecular structure and its spectral features, ensuring a deep understanding of the material's characterization. All methodologies and interpretations are grounded in authoritative spectroscopic principles and supported by comprehensive citations.

Introduction: The Significance of this compound

This compound is a substituted uracil derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs. The specific substitutions on this molecule—an amino group at C6, a bromine atom at C5, and a methyl group at N1—create a unique electronic and steric environment. These features are critical for its potential biological activity and intermolecular interactions.

Accurate structural elucidation is paramount in the development of such compounds. ¹H NMR spectroscopy is an indispensable, non-destructive technique for confirming the identity, purity, and structure of synthetic intermediates and final products. This guide provides the necessary framework for interpreting the ¹H NMR spectrum of this specific pyrimidine derivative with confidence.

Predicted ¹H NMR Spectral Data

While a publicly available, peer-reviewed spectrum for this exact molecule is not readily found, we can reliably predict its ¹H NMR spectrum based on extensive data from structurally analogous compounds and foundational NMR principles. The electron-withdrawing effects of the bromine atom and the two carbonyl groups, alongside the electron-donating nature of the amino group, significantly influence the chemical shifts of the molecule's protons.

The analysis predicts three distinct signals in the ¹H NMR spectrum, corresponding to the N-methyl (N1-CH₃), amino (C6-NH₂), and imide (N3-H) protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 11.15 | Singlet, broad | 1H | N3-H | The imide proton is acidic and its chemical shift is sensitive to solvent and concentration. In DMSO-d₆, it typically appears as a broad singlet in this downfield region due to hydrogen bonding with the solvent. |

| ~ 7.30 | Singlet, broad | 2H | C6-NH₂ | The amino protons are deshielded by the adjacent pyrimidine ring. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. |

| ~ 3.15 | Singlet | 3H | N1-CH₃ | The methyl group is attached to a nitrogen atom and is influenced by the adjacent carbonyl group at C2. Its signal is expected to be a sharp singlet in this region, consistent with other N-methylated uracil derivatives. |

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H NMR data for the title compound. The choice of solvent and acquisition parameters is critical for obtaining a well-resolved spectrum.

Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is chosen for its excellent ability to dissolve polar pyrimidine derivatives and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons like N-H and NH₂.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

-

Homogenization: Cap the NMR tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary. Ensure the final solution is clear and free of particulate matter.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Number of Scans (NS): 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

Receiver Gain (RG): Use an automated receiver gain setting.

-

Acquisition Time (AQ): ≥ 3.0 seconds.

-

Relaxation Delay (D1): 5.0 seconds. A longer delay ensures complete relaxation of all protons, including those with longer T1 times, which is critical for accurate integration.

-

Spectral Width (SW): 16 ppm (from approx. -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automated baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

-

Integration: Integrate all signals. Set the integration of the N1-CH₃ signal to 3.00 as the internal reference. The NH₂ and N3-H signals should integrate to approximately 2 and 1, respectively.

Structural Elucidation Workflow

The process of confirming the molecular structure from the acquired ¹H NMR spectrum follows a logical sequence. This workflow ensures that each piece of spectral evidence is correctly mapped to the molecular structure.

An In-Depth Technical Guide to the 13C NMR Analysis of Substituted Aminopyrimidines

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted aminopyrimidines. Aminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, unambiguous structural elucidation is paramount. This document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical approach.

The Central Role of 13C NMR in Aminopyrimidine Characterization

The pyrimidine ring system, a nitrogen-containing heterocycle, is a fundamental building block in a vast array of biologically active compounds.[1] The introduction of an amino group and other substituents creates a diverse chemical space, but also introduces significant analytical challenges, such as distinguishing between isomers. While 1H NMR is a primary tool, the larger chemical shift dispersion and direct observation of the carbon skeleton make 13C NMR an indispensable technique for definitive structure determination.[2] This guide focuses on leveraging 1D and 2D 13C NMR methods to confidently assign carbon environments in substituted aminopyrimidines.

Foundational Principles: Understanding the Aminopyrimidine 13C NMR Spectrum

The chemical shift (δ) of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of attached atoms, and resonance effects dictate its position in the spectrum.

The Unsubstituted Pyrimidine Ring: A Baseline

To interpret substituted systems, one must first understand the parent heterocycle. The pyrimidine ring is numbered as shown below. Due to the electronegative nitrogen atoms, the ring carbons are deshielded and resonate at a lower field compared to benzene (δ 128.5 ppm).

Caption: Standard numbering of the pyrimidine ring.

For unsubstituted pyrimidine, the approximate 13C chemical shifts are:

-

C2: ~157.4 ppm

-

C4/C6: ~156.9 ppm

-

C5: ~121.8 ppm

The carbons adjacent to the nitrogen atoms (C2, C4, C6) are significantly deshielded, while C5, situated between two carbons, appears at a much higher field.

The Influence of the Amino Substituent

The introduction of a powerful electron-donating amino (-NH2) group dramatically alters the electronic distribution within the ring, causing significant changes in the 13C chemical shifts. This effect is position-dependent.

-

Ipso-Carbon (Carbon of attachment): The carbon directly attached to the amino group is strongly shielded (moves upfield) due to resonance donation.

-

Ortho and Para Positions: Carbons ortho and para to the amino group are also shielded, though to a lesser extent.

-

Meta Positions: The effect on meta carbons is minimal.

This principle is fundamental to distinguishing between isomers like 2-aminopyrimidine and 4-aminopyrimidine.

Advanced Signal Assignment and Structure Verification

For complex or novel substituted aminopyrimidines, a simple 13C spectrum is often insufficient for unambiguous assignment.[3][4] Advanced NMR techniques are required to build a self-validating structural hypothesis.

Determining Carbon Multiplicity with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of protons attached to each carbon. It differentiates between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons.

-

DEPT-90: Only CH (methine) carbons appear as positive signals.[5][6]

-

DEPT-135: CH and CH3 carbons appear as positive signals, while CH2 carbons appear as negative signals (inverted peaks).[5][6][7]

-

Quaternary carbons are absent from all DEPT spectra. By comparing the standard broadband-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, all carbon types can be identified.

Caption: Workflow for determining carbon multiplicity using DEPT spectra.

Unambiguous Assignment with 2D NMR

Two-dimensional NMR experiments are the gold standard for structural elucidation, providing connectivity information that resolves ambiguities.[8][9][10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of its directly attached proton(s). It provides a definitive map of all C-H one-bond connections. For an aminopyrimidine, this allows for the immediate assignment of all protonated ring carbons.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule's carbon skeleton. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[11] By observing an HMBC correlation from a known proton (e.g., H5) to a carbon with no attached protons, one can assign a quaternary carbon. These long-range correlations are critical for placing substituents and confirming the overall ring structure.

Caption: Conceptual diagram of 2D NMR correlations for structure assembly.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible data. Trustworthiness in results begins with meticulous sample preparation and data acquisition.

Step-by-Step Sample Preparation

-

Material Quantity: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of the aminopyrimidine derivative.[12][13][14] While less material can be used, this quantity ensures a good signal-to-noise ratio in a reasonable timeframe, as the 13C isotope has a low natural abundance (~1.1%).[15]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[16]

-

DMSO-d6: Excellent for a wide range of polar compounds and useful for observing exchangeable protons (e.g., -NH2), though its viscosity can sometimes broaden lines.

-

CDCl3: A common choice for less polar compounds.

-

The choice of solvent is critical as it can influence chemical shifts.[17] The spectrometer's field lock system relies on the deuterium signal from the solvent.

-

-

Filtration (Critical Step): Filter the solution directly into the clean, dry NMR tube through a Pasteur pipette plugged with a small amount of glass wool.[16] This step is non-negotiable. Suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable spectral lines.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) if not already present in the solvent. TMS provides the 0.0 ppm reference point for both 1H and 13C spectra.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition Parameters

-

Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal and perform shimming to optimize magnetic field homogeneity.

-

Standard 13C Spectrum:

-

Experiment: A standard proton-decoupled 1D experiment.

-

Spectral Width (SW): Set to ~220-240 ppm to ensure all carbon signals, from aliphatic to carbonyl, are captured.

-

Number of Scans (NS): Begin with 1024 scans. This number will be adjusted based on sample concentration to achieve adequate signal-to-noise. Halving the sample quantity requires quadrupling the number of scans for the same signal quality.

-

-

DEPT Spectra: Acquire DEPT-90 and DEPT-135 spectra. These experiments are significantly faster than a standard 13C experiment.

-

2D Spectra (if needed): Acquire HSQC and HMBC spectra. The parameters for these experiments (e.g., evolution delays) are optimized based on typical one-bond and long-range C-H coupling constants.

Data Summary: Representative Chemical Shifts

The following table summarizes typical 13C NMR chemical shifts for key aminopyrimidine structures. These values serve as a useful reference but will vary based on solvent and the presence of other substituents.[18]

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Substituent Carbons (ppm) | Solvent |

| 2-Aminopyrimidine [19] | ~163.1 | ~158.9 | ~109.8 | ~158.9 | - | DMSO-d6 |

| 4-Aminopyrimidine [20][21] | ~156.0 | ~164.5 | ~105.0 | ~150.8 | - | DMSO-d6 |

| 2-Amino-4,6-dichloropyrimidine [12] | ~162.0 | ~160.0 | ~110.0 | ~160.0 | - | DMSO-d6 (Predicted) |

Note: Chemical shifts are approximate. Assignments for symmetrical molecules (like 2-aminopyrimidine) show equivalent carbons (C4/C6).

Conclusion

The structural analysis of substituted aminopyrimidines is a critical task in modern drug discovery and development. A systematic approach using 13C NMR, beginning with a standard broadband-decoupled spectrum and progressing through DEPT and 2D correlation experiments (HSQC, HMBC), provides an unambiguous and robust pathway to structure verification. By understanding the fundamental principles of substituent effects and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of these vital heterocyclic compounds. This integrated analytical strategy ensures the scientific integrity of the data and accelerates the pace of research and development.

References

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

Tzankova, V., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

Turner, A. B. (1987). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

ETH Zurich. (n.d.). NMR Sample Preparation. NMR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

SpectraBase. (n.d.). 4-Aminopyrimidine. [Link]

-

Dorn, R. W., et al. (2020). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemistry – A European Journal. [Link]

-

Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. [Link]

-

R Discovery. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (n.d.). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. [Link]

-

Jackowski, K., et al. (2001). 13C NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry. [Link]

-

Heliyon. (2017). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). 13C-NMR. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

-

ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

-

Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

-

University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. news-medical.net [news-medical.net]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. research.reading.ac.uk [research.reading.ac.uk]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. mdpi.com [mdpi.com]

- 19. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Mass Spectrometry of Brominated Pyrimidine Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents. The introduction of bromine atoms into the pyrimidine scaffold can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. Consequently, the precise structural characterization of these brominated derivatives is paramount. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1]

This guide provides a comprehensive overview of the mass spectrometric analysis of brominated pyrimidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to navigate the complexities of their analysis, from ionization to fragmentation and spectral interpretation.

The Signature of Bromine in Mass Spectrometry: The Isotopic Pattern

The most telling characteristic of a bromine-containing compound in a mass spectrum is its distinct isotopic signature. Naturally occurring bromine consists of two stable isotopes, bromine-79 (⁷⁹Br) and bromine-81 (⁸¹Br), in nearly equal abundance (approximately a 1:1 ratio).[2][3][4] This results in a pair of peaks for the molecular ion (M) and any bromine-containing fragment, separated by two mass-to-charge units (m/z). These peaks, designated as M and M+2, will have nearly identical intensities.[2][3][4]

The presence of multiple bromine atoms in a molecule leads to more complex, yet predictable, isotopic patterns. For a compound with two bromine atoms, the mass spectrum will exhibit three peaks in the molecular ion region at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[5] Recognizing these isotopic patterns is the crucial first step in identifying a brominated compound from its mass spectrum.

| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+4, M+4 | 1:2:1 |

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural information).

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process imparts significant energy to the molecule, leading to extensive fragmentation.[6][7] While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information.[6][7] EI is particularly well-suited for volatile and thermally stable brominated pyrimidines, often coupled with Gas Chromatography (GC-MS).[8][9]

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution.[10][11] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[10][11] This makes ESI ideal for determining the molecular weight of less volatile or thermally labile brominated pyrimidine derivatives, such as nucleosides and their metabolites.[10][12] ESI is commonly interfaced with Liquid Chromatography (LC-MS), enabling the analysis of complex mixtures.[13][14][15]

Workflow for Ionization Method Selection

Caption: Decision workflow for selecting the appropriate ionization technique.

Fragmentation Patterns: Deciphering the Molecular Blueprint

The fragmentation of brominated pyrimidines in the mass spectrometer provides critical clues to their structure. The fragmentation pathways are influenced by the position of the bromine atom and other substituents on the pyrimidine ring.[1]

Common Fragmentation Pathways

Under EI conditions, common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules or radicals from the substituents, followed by the cleavage of the pyrimidine ring itself.[1] For brominated pyrimidines, a prominent fragmentation pathway is the loss of the bromine atom, resulting in a significant peak corresponding to the pyrimidine cation.[3][16]

A study on the mass spectral fragmentation of various substituted pyrimidines revealed that the stability of the pyrimidine ring often results in its retention in many of the fragment ions.[1] The initial fragmentation events are typically dictated by the nature of the substituents.[1] For instance, a compound with an amino group might first lose HCN, while a methoxy-substituted pyrimidine could lose a methyl radical or formaldehyde.

Fragmentation of a Brominated Pyrimidine Derivative Example

Caption: Generalized fragmentation pathway for a brominated pyrimidine.

Experimental Protocols

Sample Preparation for GC-MS Analysis

-

Dissolution: Dissolve the brominated pyrimidine derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Derivatization (if necessary): For compounds with active hydrogens (e.g., -OH, -NH2, -COOH), derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility and thermal stability.[9]

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

GC-MS Instrumental Parameters

| Parameter | Typical Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 50 °C, ramp to 280 °C at 10 °C/min | Separates components based on boiling points. |

| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |

| Ion Source Temperature | 200-250 °C | Optimizes ionization and minimizes thermal degradation.[1][17] |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[1][7] |

| Mass Range | 50-500 m/z | Covers the expected mass range of the analyte and its fragments. |

Sample Preparation for LC-MS/MS Analysis

-

Dissolution: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Injection: Inject 5-10 µL of the filtered sample into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

| Parameter | Typical Setting | Rationale |

| Column | C18 reverse-phase column | Suitable for a wide range of polar and non-polar compounds.[18] |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Provides good separation and promotes protonation for ESI. |

| Flow Rate | 0.2-0.5 mL/min | Compatible with standard ESI sources. |

| Ion Source | Electrospray Ionization (ESI) | Appropriate for polar and non-volatile compounds. |

| Ionization Mode | Positive or Negative | Dependent on the analyte's ability to be protonated or deprotonated. |

| MS/MS Analysis | Collision-Induced Dissociation (CID) | To induce fragmentation and obtain structural information. |

Challenges in the Analysis of Brominated Pyrimidines

The analysis of halogenated compounds by mass spectrometry is not without its challenges. These can include analyte losses and contamination during sample preparation, as well as matrix effects that can suppress or enhance the analyte signal.[19][20] For complex matrices, such as biological fluids or environmental samples, extensive sample cleanup and optimization of chromatographic conditions are often necessary to achieve accurate and reproducible results.[21]

Conclusion

Mass spectrometry is an indispensable tool for the structural characterization of brominated pyrimidine derivatives. A thorough understanding of the characteristic isotopic patterns of bromine, the principles of different ionization techniques, and the common fragmentation pathways is essential for successful analysis. By carefully selecting the appropriate instrumentation and experimental parameters, researchers can confidently identify and characterize these important molecules, accelerating the pace of drug discovery and development.

References

-

Isotopes in Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved from Chemistry Steps. URL: [Link]

-

6.7: Other Important Isotopes- Br and Cl - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts. URL: [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from Chemguide. URL: [Link]

-

The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. (2023). Retrieved from Save My Exams. URL: [Link]

-

Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved from University of Calgary. URL: [Link]

-

Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. URL: [Link]

-

Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF - ResearchGate. (2020). Retrieved from ResearchGate. URL: [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives - IOSR Journal. (n.d.). Retrieved from IOSR Journal of Applied Chemistry. URL: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Retrieved from Chromatography Today. URL: [Link]

-

Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - NIH. (n.d.). Retrieved from National Institutes of Health. URL: [Link]

-

Wood, P. L., & Woltjer, R. L. (n.d.). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Retrieved from a specific publication. URL: [Link]

-

Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives - NIH. (n.d.). Retrieved from National Institutes of Health. URL: [Link]

-

Processes that affect electrospray ionization-mass spectrometry of nucleobases and nucleosides - PubMed. (1996). Journal of the American Society for Mass Spectrometry, 7(11), 1106-8. URL: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2023). Retrieved from Save My Exams. URL: [Link]

-

Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.). Retrieved from Scribd. URL: [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from Chemguide. URL: [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024). Retrieved from Research and Reviews: Journal of Chemistry. URL: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from a specific publication. URL: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts. URL: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. URL: [Link]

-

In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - PubMed. (2023). Analyst, 148(7), 1500-1506. URL: [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate. (2012). Retrieved from ResearchGate. URL: [Link]

-

3.1: Electron Ionization - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts. URL: [Link]

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (2008). Life Science Journal, 5(2), 37-40. URL: [Link]

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Semantic Scholar. (2008). Retrieved from Semantic Scholar. URL: [Link]

-

Understanding Electron Ionization Processes for GC–MS | LCGC International. (2015). Retrieved from LCGC International. URL: [Link]

-

Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. (1980). Journal of Chromatography, 190(1), 107-12. URL: [Link]

-

Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central. (2014). Journal of Analytical Methods in Chemistry, 2014, 413216. URL: [Link]

-

Results of the semiquantitative GC–MS analysis for pyrimidines and... - ResearchGate. (n.d.). Retrieved from ResearchGate. URL: [Link]

-

Journal of Natural Products - ACS Publications - American Chemical Society. (n.d.). Retrieved from ACS Publications. URL: [Link]

-

Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed. (2023). Clinical Chemistry and Laboratory Medicine, 61(10), 1792-1801. URL: [Link]

-

Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Request PDF - ResearchGate. (2023). Retrieved from ResearchGate. URL: [Link]

-

Using LC-MS/MS Metabolomics to Study Cancer Metabolism - DigitalCommons@UNMC. (n.d.). Retrieved from University of Nebraska Medical Center. URL: [Link]

-

Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed. (2022). Journal of Pharmaceutical and Biomedical Analysis, 218, 114886. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 11. Processes that affect electrospray ionization-mass spectrometry of nucleobases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 16. scribd.com [scribd.com]

- 17. article.sapub.org [article.sapub.org]

- 18. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 19. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectrum of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's vibrational modes, a practical protocol for spectrum acquisition, and expert interpretation of the spectral data.

Introduction: The Structural Significance of a Substituted Pyrimidine

This compound is a substituted derivative of the uracil scaffold, a core component of nucleic acids. The strategic placement of an amino group, a bromine atom, and a methyl group on this pyrimidine framework creates a molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] The biological activities of such compounds are intrinsically linked to their three-dimensional structure and the electronic properties of their functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such novel compounds.[2][3] By probing the vibrational modes of a molecule's covalent bonds, FT-IR provides a unique "molecular fingerprint," confirming the presence of key functional groups and offering insights into the overall molecular architecture. This guide will interpret the expected FT-IR spectrum of the title compound, grounding the analysis in the established vibrational characteristics of its constituent chemical moieties.

Molecular Architecture and its Vibrational Implications

The FT-IR spectrum of this compound is dictated by the vibrational modes of its specific functional groups attached to the central pyrimidine ring. Understanding this architecture is the first step in spectral interpretation.

The key structural features include:

-

A Pyrimidine-2,4-dione Core: A six-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups.

-

Amino Group (-NH₂): A primary amine at the C6 position.

-

Bromo Group (-Br): A halogen substituent at the C5 position.

-

N-Methyl Group (-CH₃): A methyl group attached to the N1 nitrogen.

-

Amide-like N-H: A secondary amine proton at the N3 position.

Caption: Molecular structure of this compound.

Deconstructing the FT-IR Spectrum: A Predictive Analysis

While an experimental spectrum for this exact compound is not publicly cataloged, a highly accurate theoretical spectrum can be constructed by analyzing the characteristic vibrational frequencies of its functional groups, based on extensive data from similar pyrimidine and uracil derivatives.[2][4][5]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Commentary |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong | Two distinct peaks are expected for the primary amine. Broadening can occur due to hydrogen bonding in the solid state.[2][6] |

| N-H Stretch | Ring Amide (-NH-) | 3100 - 3300 | Medium, Broad | This peak is often broad due to strong intermolecular hydrogen bonding, a common feature in uracil-like structures. |

| C-H Asymmetric & Symmetric Stretch | N-Methyl (-CH₃) | 2850 - 2980 | Weak-Medium | Characteristic aliphatic C-H stretching vibrations.[2] |

| C=O Asymmetric & Symmetric Stretch | Pyrimidine Dione (-C=O) | 1650 - 1720 | Strong | Two strong, sharp bands are anticipated, corresponding to the C2=O and C4=O groups. Their precise location is sensitive to conjugation and hydrogen bonding within the ring system.[2][7] |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong | This in-plane bending vibration is a reliable indicator of a primary amino group.[6] |

| C=C and C=N Ring Stretch | Pyrimidine Ring | 1450 - 1600 | Medium, Multiple Bands | These absorptions confirm the presence of the heterocyclic aromatic core. The pattern can be complex but is characteristic of the pyrimidine ring.[2] |

| C-N Stretch | Amine & Amide | 1200 - 1350 | Medium | Vibrations associated with the C-N bonds of the amino group and the ring structure.[2] |

| C-Br Stretch | Bromo-alkene | 500 - 680 | Medium-Strong | This vibration occurs in the lower frequency "fingerprint region" and confirms the presence of the bromine substituent. |

Standard Operating Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol details the acquisition of an FT-IR spectrum for a solid powder sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity, speed, and minimal sample preparation.

Caption: Workflow for FT-IR Spectrum Acquisition using ATR.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Causality: The internal reflection element (ATR crystal, typically diamond) must be impeccably clean to prevent spectral contamination.

-

Action: Clean the crystal surface with a solvent-grade isopropanol wipe and allow it to fully evaporate.

-

-

Background Collection:

-

Causality: A background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signal. This spectrum is automatically subtracted from the sample spectrum to yield a pure spectrum of the compound. This is a critical self-validating step.

-

Action: With the clean crystal and empty sample compartment, execute the "Collect Background" command in the instrument software.

-

-

Sample Application:

-

Causality: The sample must be in intimate physical contact with the ATR crystal for the evanescent wave to penetrate and generate a spectrum. The sample must be dry, as water has strong IR absorptions that can obscure key peaks.

-

Action: Place a small amount (typically 1-2 mg) of the dry, powdered this compound onto the center of the ATR crystal. Lower the instrument's press arm (anvil) to apply consistent pressure.

-

-

Spectrum Acquisition:

-

Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine characterization, balancing detail with acquisition speed.

-

Action: Set the acquisition parameters (e.g., 4000-400 cm⁻¹ range, 32 scans, 4 cm⁻¹ resolution) and initiate the sample scan.

-

-

Data Processing and Interpretation:

-

Causality: Raw spectra may have a sloping baseline or require software-based corrections specific to the ATR technique. Peak picking algorithms identify maxima for analysis.

-

Action: Apply an automated baseline correction. Use the software's peak-finding tool to label the wavenumbers of the principal absorption bands. Compare these experimental values to the predicted values in the table above to confirm the molecular structure.

-

Conclusion: A Tool for Structural Validation and Quality Control

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of this compound. The presence of characteristic absorption bands for the N-H, C-H, C=O, and C-N functional groups, combined with the unique fingerprint of the substituted pyrimidine ring, validates the molecular identity. This technique is not merely an academic exercise; in a drug development pipeline, it serves as a frontline quality control assay to verify the identity and purity of synthesized intermediates and final active pharmaceutical ingredients.

References

-

Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

- Yadav, R. A., Yadav, P. N. S., & Yadav, J. S. (1988). Vibrational studies of biomolecules. I. 2-Thiouracil. Journal of Biosciences.

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

-

Wolf, T. J. A., et al. (2019). Unraveling the Relaxation Dynamics of Uracil: Insights from Time-Resolved X‑ray Photoelectron Spectroscopy. PMC - NIH. [Link]

-

FT-IR data of pyrimidine derivatives compounds. (2022). ResearchGate. [Link]

-

Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. (2007). SciSpace. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

-

Li, Y., et al. (2021). Terahertz Spectral Properties of 5-Substituted Uracils. PMC - NIH. [Link]

Sources

- 1. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (EVT-13239549) [evitachem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. ias.ac.in [ias.ac.in]

- 5. scispace.com [scispace.com]

- 6. ijirset.com [ijirset.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the X-ray Crystal Structure of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione Derivatives

Introduction: The Significance of Halogenated Pyrimidinediones in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among its many derivatives, 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a substituted uracil, holds particular interest for researchers in drug development. The introduction of a bromine atom at the C5 position and an amino group at the C6 position of the uracil ring creates a unique electronic and steric environment, influencing the molecule's ability to interact with biological targets. These interactions are often governed by a delicate interplay of non-covalent forces, including hydrogen bonding and the increasingly appreciated halogen bonding.